molecular formula C9H9N3O B13924764 1-(4-Pyridinyl)-1H-pyrazole-3-methanol

1-(4-Pyridinyl)-1H-pyrazole-3-methanol

Cat. No.: B13924764
M. Wt: 175.19 g/mol
InChI Key: GSIKUOGLYZETNV-UHFFFAOYSA-N
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Description

1-(4-Pyridinyl)-1H-pyrazole-3-methanol is a heterocyclic compound featuring a pyrazole ring substituted with a methanol group at position 3 and a pyridine ring at position 1.

  • Molecular Features: The core structure combines a pyrazole scaffold with a 4-pyridinyl substituent and a hydroxymethyl (-CH2OH) group. This configuration imparts polar character due to the hydroxyl group, enhancing solubility in polar solvents compared to non-functionalized analogs.
  • Synthesis: Likely involves cyclocondensation of hydrazine derivatives with β-diketones or enaminones, followed by functionalization. Similar methods in (e.g., reflux with DMF/EtOH and piperidine) and (recrystallization from EtOH/DMF) are common for pyrazole derivatives.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(1-pyridin-4-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C9H9N3O/c13-7-8-3-6-12(11-8)9-1-4-10-5-2-9/h1-6,13H,7H2

InChI Key

GSIKUOGLYZETNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclization agent, such as acetic acid, to yield the pyrazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinyl)-1H-pyrazole-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: 1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde or 1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(4-Piperidinyl)-1H-pyrazole-3-methanol.

    Substitution: Various halogenated, alkylated, or arylated derivatives of the original compound.

Scientific Research Applications

1-(4-Pyridinyl)-1H-pyrazole-3-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural Analogues

[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol ()
  • Molecular Formula : C16H15N3O
  • Key Features : Substituted with a 4-methylphenyl group (instead of 4-pyridinyl) and a 3-pyridinyl group.
  • Physical Properties : Higher molecular mass (265.316 g/mol) due to the methylphenyl substituent.
  • Synthesis: Recrystallization from ethanol/DMF, similar to the target compound’s inferred method .
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol ()
  • Molecular Formula : C11H12N2O
  • Key Features : Smaller structure with methyl and phenyl substituents; lacks pyridine.
  • Physical Properties : Lower molecular weight (188.23 g/mol) and simpler NMR profile (single pyrazole ring) .
Pyrazolo[1,5-a]pyrimidine Derivatives ()
  • Example : Compound 10 (C34H20N8S2).
  • Key Features: Incorporates pyrimidine and thienothiophene rings, increasing complexity.
  • Synthesis: Uses bis-enaminones and reflux with piperidine, a method adaptable to pyrazole derivatives .

Functional Group Comparison

Compound Functional Groups Key Substituents Molecular Weight (g/mol)
1-(4-Pyridinyl)-1H-pyrazole-3-methanol (Inferred) Pyrazole, pyridine, -CH2OH 4-Pyridinyl, 3-methanol ~187 (estimated)
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol Pyrazole, pyridine, -CH2OH 4-Methylphenyl, 3-pyridinyl 265.316
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Pyrazole, -CH2OH 1-Methyl, 3-phenyl 188.23
Compound 10 Pyrimidine, thienothiophene, -CN 3,4-Dimethylthieno[2,3-b]thiophen 604.71

Spectral and Analytical Data

  • IR Spectroscopy: Hydroxyl stretches (~3200–3400 cm⁻¹) are consistent across methanol-containing analogs (e.g., and ) . Carbonyl peaks (e.g., 1720 cm⁻¹ in ’s compound 7b) differentiate ketone-containing derivatives .
  • NMR : Pyrazole protons resonate near δ 7.5–8.9 in aromatic regions (e.g., δ 7.79 in ’s compound 10) , while aliphatic CH3 groups appear at δ ~2.2 .

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